molecular formula C18H36O2 B1594828 Decyl octanoate CAS No. 2306-89-0

Decyl octanoate

Cat. No. B1594828
CAS RN: 2306-89-0
M. Wt: 284.5 g/mol
InChI Key: WVWRBUIUZMBLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl octanoate, also known as Octanoic acid, decyl ester, is a chemical compound with the molecular formula C18H36O2 . It is also referred to by other names such as caprylic acid decyl ester and octanoic acid decyl ester .


Synthesis Analysis

Decyl octanoate can be synthesized through reverse hydrolysis reactions. In one study, an engineered β-glucosidase in organic solvents and ionic liquids was used to synthesize decyl β - d -glucopyranoside (DG) in non-aqueous reaction systems . Another study demonstrated the synthesis of hydrophobic esters, including decyl octanoate, using a chem

Scientific Research Applications

  • Biofuel Production

    Decyl octanoate is relevant in biofuel research. A study by Hernández Lozada et al. (2020) explored the production of 1-octanol, a valuable molecule in the chemical industry, through engineered microbes. This process involves the development of a pathway composed of a thioesterase, an acyl-CoA synthetase, and an acyl-CoA reductase in Escherichia coli.

  • Catalysis and Chemical Reactions

    Research by Muller et al. (2011) demonstrated that iron octanoate is a suitable catalyst precursor for the hydrosilylation of carbonyl compounds, offering insights into potential industrial applications.

  • Polymerization Processes

    Kricheldorf et al. (2000) investigated the Sn(II)2−ethylhexanoate (SnOct2) in polymerization processes. The study revealed that SnOct2 reacts with various alcohols and acids, including octanoic acid, demonstrating its utility in polymer synthesis (Kricheldorf et al., 2000).

  • Biomembrane Structure

    The photochemical reactions of cyclohexanone in a system containing sodium octanoate were studied by McDaniel et al. (1976). This research contributes to the understanding of biomembrane structure and function.

  • Surface Chemistry

    The surface chemistry of octanoic acid on copper was analyzed by Bavisotto et al. (2021), providing insights into the interaction of organic molecules with metal surfaces, which is crucial in various industrial processes.

  • Environmental Impact

    Research by Ross et al. (2009) highlighted the environmental risk posed by large reservoirs of Deca-BDE, a compound related to decyl octanoate, for fish and marine mammals.

  • Cosmetic Applications

    In the cosmetic industry, decyl oleate, a compound related to decyl octanoate, is studied for its skin conditioning properties. Rani et al. (2015) explored the kinetics of wax ester synthesis from oleic acid and decanol, showing its potential use in cosmetic products.

properties

IUPAC Name

decyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-7-9-10-11-13-15-17-20-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWRBUIUZMBLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062319
Record name Octanoic acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl octanoate

CAS RN

2306-89-0
Record name Decyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2306-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, decyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KFF7R63SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl octanoate
Reactant of Route 2
Reactant of Route 2
Decyl octanoate
Reactant of Route 3
Reactant of Route 3
Decyl octanoate
Reactant of Route 4
Reactant of Route 4
Decyl octanoate
Reactant of Route 5
Reactant of Route 5
Decyl octanoate
Reactant of Route 6
Reactant of Route 6
Decyl octanoate

Citations

For This Compound
31
Citations
L John, I Aguilar, M Ayasse, S Jarau - Insectes sociaux, 2012 - Springer
… DF 1 was mainly weighted on geranyl decanoate and octyl octanoate, DF 2 on geranyl octanoate and decyl octanoate/octyl decanoate, and DF 3 on geranyl decanoate, octyl octanoate, …
Number of citations: 10 link.springer.com
MD Breed, TM Stiller, MS Blum, RE Page - Journal of Chemical Ecology, 1992 - Springer
… Some quite similar pairs, eg, tetradecyl dodecanoate and tetradecyl decanoate, are discriminated, while some quite dissimilar pairs, eg, decyl octanoate and tetradecyl dodecanoate are …
Number of citations: 48 link.springer.com
MS Blum, HM Fales, TH Jones, TE Rinderer… - … and Physiology Part B …, 1983 - Elsevier
… A minor constituent was identified as decyl octanoate based on its molecular ion (m/z = 284) and significant fragments at m/z 145 and 142. The final ester to elute possessed a …
Number of citations: 19 www.sciencedirect.com
C Reichle, I Aguilar, M Ayasse, R Twele, W Francke… - Animal Behaviour, 2013 - Elsevier
… , octyl octanoate and decyl octanoate. The same compounds also … , (5Z)-tetradecenyl butyrate and decyl octanoate caused the … , octyl octanoate and decyl octanoate and dissimilarities …
Number of citations: 20 www.sciencedirect.com
S Jarau, J Dambacher, R Twele, I Aguilar… - Chemical …, 2010 - academic.oup.com
… The exact ratio between octyl decanoate and decyl octanoate could not be determined. … The exact ratio between octyl decanoate and decyl octanoate could not be determined. …
Number of citations: 44 academic.oup.com
M Camciuc, G Vilarem, A Gaset… - Journal of Essential Oil …, 1999 - Taylor & Francis
Volatile compounds liberated on rubbing the seeds of okra Abelmoschus esculentus (L.) Moench were identified. These substances were shown to be stored in lenticular formations …
Number of citations: 2 www.tandfonline.com
J Tengö, I Groth, G Bergström, W Schröder… - … für Naturforschung C, 1985 - degruyter.com
Volatile secretions from Dufour’s glands in three species of Dufourea bees, Dufourea (Halictoides) dentriventris (Nylander). D.(H.) inermis (Nylander) and D. (Dufourea) minuta …
Number of citations: 22 www.degruyter.com
JH Cane, RW Brooks - Comparative Biochemistry and Physiology …, 1983 - researchgate.net
1. Lipids secreted by the Dufour's glands of Centris (Hemisiella) analis, C.(Acritocentris) ruthannae, and C.(Centris) flavifrons consist primarily of odd-carbon alkanes (C19-C29). 2. More …
Number of citations: 19 www.researchgate.net
K Ranjitha, S Shivashankar… - Journal of Applied …, 2015 - horticultureresearch.net
… The aroma impact compounds like ethyl hexanoate, decyl octanoate and methyl anthranillate were higher in shaded treatments which are likely to have contributed to the improved …
Number of citations: 3 www.horticultureresearch.net
M Balcerek, K Pielech-Przybylska… - Journal of food science …, 2019 - Springer
… Moreover, the BECO SELECT A20 filter sheet gave distillates that contained esters such as octyl octanoate, decyl octanoate, ethyl nonanoate, ethyl decanoate and isobutyl decanoate, …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.